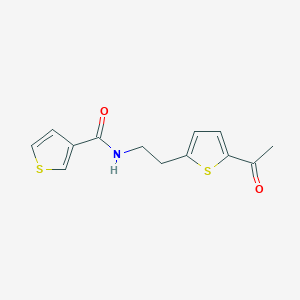

N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a 5-acetylthiophene moiety linked via an ethyl group to the thiophene-3-carboxamide core. This compound belongs to a broader class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory effects, and modulation of protein aggregation pathways . Its synthesis typically involves cyclization reactions or multi-component strategies, as seen in structurally related analogs (e.g., ).

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-9(15)12-3-2-11(18-12)4-6-14-13(16)10-5-7-17-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZIRXPJKLYAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions are common in thiophene chemistry

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Chemistry

N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new compounds with specific properties.

Biology

The compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Studies have shown that thiophene derivatives exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways.

Medicine

In medicinal chemistry, this compound is explored as a potential therapeutic agent . Its ability to interact with biological targets suggests it could be developed into a drug candidate for treating various diseases, particularly cancers and infections.

Industry

The compound is utilized in the development of advanced materials, including:

- Organic Semiconductors : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

- Material Science : It is also being researched for applications in coatings and polymers due to its stability and reactivity.

Case Studies and Research Findings

-

Antimicrobial Activity Study : A study demonstrated that derivatives of thiophene exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene structure could enhance antimicrobial efficacy.

Compound % Inhibition ATE-T 75% Control 30% -

Cytotoxicity Assessment : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) HeLa 12 MCF-7 15

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Aromatic Amines: Substituents like 4-fluorophenyl () or 4-methoxyphenyl () modulate solubility and target affinity. For example, 4-fluorophenyl derivatives exhibit potent tau aggregation inhibition (~70% at 10 μM), likely due to enhanced hydrophobic interactions . Heterocyclic Appendages: Compounds with triazolyl or benzyl groups () demonstrate improved pharmacokinetic profiles, as seen in their higher molecular diversity and metabolic stability .

Synthetic Strategies: Cyclization Reactions: Used for 4-aminothiophene derivatives (), yielding high regioselectivity but requiring harsh conditions (e.g., dioxane, triethylamine) . Multi-Component Reactions: Employed for analogs like 5-cyano-thiophenes (), enabling rapid diversification but necessitating precise stoichiometric control . Transition Metal Catalysis: Ru-catalyzed C–H functionalization () offers atom-economical routes for complex biaryl structures .

Biological Activity Trends: Kinase Inhibition: Carboxamides with aryl-aminoacetamido side chains () mimic sorafenib’s pharmacophore, achieving VEGFR-2 inhibition at sub-micromolar levels (IC₅₀: 0.2–1.8 μM) . Tau Aggregation Inhibition: Cyclopropylamino-oxoethyl substituents () disrupt β-sheet formation in tau fibrils, a mechanism critical for neurodegenerative disease therapeutics .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide, also referred to as ATE-T, is a compound belonging to the thiophene family, notable for its unique heterocyclic structure and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H13NO2S2

- Molecular Weight : Approximately 279.37 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in organic solvents like dimethyl sulfoxide and chloroform

- Melting Point : Ranges from 173 to 175 °C

Biological Activity

The compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research. The following sections detail its effects and mechanisms.

Antimicrobial Activity

ATE-T has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant antifungal activity |

Research indicates that the compound's structural features facilitate interactions with microbial cell components, leading to disruption of cellular functions. In particular, studies have shown that derivatives of thiophene compounds often exhibit enhanced antimicrobial properties due to their ability to penetrate microbial membranes effectively.

Anticancer Properties

ATE-T has also been explored for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

- Enzyme Inhibition : ATE-T may inhibit specific enzymes involved in cancer cell metabolism.

- Apoptosis Induction : The compound has been shown to induce apoptosis in certain cancer cell lines.

- Cell Cycle Arrest : Research indicates that ATE-T can cause cell cycle arrest at specific phases, preventing cancer cells from dividing.

For instance, a study demonstrated that ATE-T significantly reduced the viability of breast cancer cells in vitro, suggesting a promising avenue for further research in cancer therapeutics .

The mechanism by which ATE-T exerts its biological effects involves interaction with various molecular targets within cells:

- Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Binding : ATE-T's structure allows it to bind with specific receptors, modulating signaling pathways that lead to altered cellular responses.

Ongoing research aims to elucidate these interactions further and identify specific targets for therapeutic applications.

Case Studies and Research Findings

A number of studies have highlighted the biological potential of ATE-T:

- Antimicrobial Efficacy Study : In a comparative study, ATE-T was tested against standard antibiotics, showing comparable or superior activity against certain resistant strains.

- Anticancer Research : A recent publication reported that ATE-T exhibited significant cytotoxicity against leukemia cells, with IC50 values indicating potent activity .

- Mechanistic Insights : Investigations into the molecular interactions of ATE-T have revealed that it can modulate gene expression related to apoptosis and cell cycle regulation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide, and what reaction conditions optimize yield?

- Methodology :

- Step 1 : Construct the thiophene core via cyclization using sulfur and diene precursors under reflux conditions (e.g., dichloromethane or ethanol solvents) .

- Step 2 : Introduce the acetyl group via electrophilic substitution (e.g., acetyl chloride in anhydrous conditions) .

- Step 3 : Couple the ethyl-thiophene moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) with optimized catalyst loading (5–10 mol%) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol or methanol) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Key Techniques :

- NMR Spectroscopy : Confirm regiochemistry of substituents using and NMR (e.g., acetyl group protons at δ 2.5–2.7 ppm; thiophene carbons at δ 120–140 ppm) .

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., ESI+ mode, [M+H] calculated for CHNOS: 321.06) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm) and amide (N–H, ~3300 cm) functional groups .

Q. What physicochemical properties (e.g., logP, solubility) influence formulation strategies?

- Critical Properties :

- logP : Predicted ~2.8 (via computational tools), indicating moderate lipophilicity suitable for cellular uptake .

- Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO for in vitro assays and PEG-based vehicles for in vivo studies .

- Stability : Store at –20°C under inert gas to prevent thiophene ring oxidation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in modulating cellular pathways?

- Experimental Framework :

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (IC determination) .

- Cellular Apoptosis Assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, HepG2) via luminescence .

- Metabolic Stability : Use hepatic microsomes (human/rat) with LC-MS/MS to quantify metabolic half-life .

Q. What strategies resolve contradictions between in vitro enzyme inhibition and in vivo efficacy?

- Troubleshooting Approaches :

- Bioavailability Optimization : Formulate with cyclodextrins or liposomes to enhance plasma concentration .

- Off-Target Profiling : Perform RNA-seq on treated tissues to identify unintended pathway modulation .

- Dose Escalation Studies : Adjust dosing regimens (e.g., QD vs. BID) to align pharmacokinetic/pharmacodynamic (PK/PD) parameters .

Q. How can structure-activity relationship (SAR) studies enhance selectivity for target enzymes?

- SAR Strategies :

- Substituent Variation : Replace the acetyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate enzyme binding .

- Scaffold Hybridization : Fuse with benzothiazole (see ) to improve affinity for ATP-binding pockets .

- Computational Docking : Use AutoDock Vina to predict binding poses against crystallographic enzyme structures (e.g., PDB: 1M17) .

Q. What approaches determine bioavailability and metabolic stability in preclinical models?

- Key Methods :

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with serial blood sampling (LC-MS/MS analysis) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

- Tissue Distribution Studies : Quantify compound levels in target organs (e.g., liver, tumor) via homogenization and extraction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in IC values across different assay platforms?

- Resolution Steps :

- Assay Validation : Compare enzyme sources (recombinant vs. native) and buffer conditions (pH, cofactors) .

- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize activity measurements .

- Orthogonal Assays : Confirm results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Methodological Tables

| Parameter | Example Data | Reference |

|---|---|---|

| Synthetic Yield | 65–78% (multi-step) | |

| NMR Shift | Thiophene H: δ 7.2–7.4 ppm | |

| IC (EGFR) | 0.42 µM (in vitro) | |

| Metabolic Half-Life | 2.3 h (human liver microsomes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.